3-(Hept-1-en-1-yl)tetrahydro-1H-cyclopenta[c]furan-1,6(3H)-dione
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Overview
Description
3-(Hept-1-en-1-yl)tetrahydro-1H-cyclopenta[c]furan-1,6(3H)-dione is a chemical compound that belongs to the class of iridoid monoterpenoids. These compounds are biosynthesized from isoprene and often serve as intermediates in the biosynthesis of alkaloids. Iridoids typically consist of a cyclopentane ring fused to a six-membered oxygen heterocycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hept-1-en-1-yl)tetrahydro-1H-cyclopenta[c]furan-1,6(3H)-dione can be achieved through various organic synthesis techniques. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes, utilizing advanced equipment and technology to maintain consistency and purity. The process often includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(Hept-1-en-1-yl)tetrahydro-1H-cyclopenta[c]furan-1,6(3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(Hept-1-en-1-yl)tetrahydro-1H-cyclopenta[c]furan-1,6(3H)-dione has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Hept-1-en-1-yl)tetrahydro-1H-cyclopenta[c]furan-1,6(3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of enzymes or receptors involved in cellular processes. In the context of cancer treatment, it may disrupt signaling pathways such as the Ras/Raf/MEK/ERK pathway, leading to reduced cell proliferation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
- (+)-Iridodial Lactol
- (+)-Neomatatabiol
- (2S,4S)-Alpha-Campholinic Acid
- (2Z,6Z)-Varie-2,6-Diene
- (4E)-Methyl 13-((16-(Furan-3-yl)ethyl)-octahydro-7-hydroxy-4-((E)-23-methylbut-21-enyl)-2H-chromen-6-yl)-4-methylpent-4-enoate
Uniqueness
3-(Hept-1-en-1-yl)tetrahydro-1H-cyclopenta[c]furan-1,6(3H)-dione is unique due to its specific structural features and the types of reactions it undergoes. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
62151-19-3 |
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Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-hept-1-enyl-3a,5,6,6a-tetrahydro-1H-cyclopenta[c]furan-3,4-dione |
InChI |
InChI=1S/C14H20O3/c1-2-3-4-5-6-7-12-10-8-9-11(15)13(10)14(16)17-12/h6-7,10,12-13H,2-5,8-9H2,1H3 |
InChI Key |
WGEPLEBAOHQDJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC1C2CCC(=O)C2C(=O)O1 |
Origin of Product |
United States |
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